Dilacor XR

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 465 mg/l @ 25 °C

1.68e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

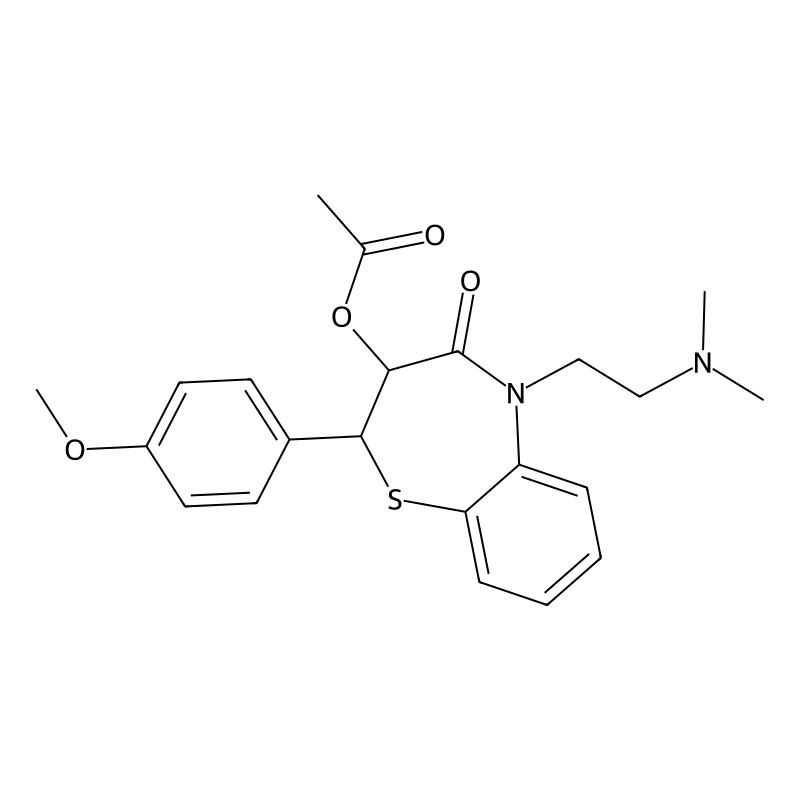

Dilacor XR is a prescription medication that contains the active ingredient diltiazem hydrochloride, classified as a calcium channel blocker. Its chemical structure is defined as 1,5-Benzothiazepin-4(5H)one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, monohydrochloride, (+)-cis-. The molecular formula of diltiazem hydrochloride is C22H26N2O4S·HCl, with a molecular weight of 450.98 g/mol. It appears as a white to off-white crystalline powder that is soluble in water, methanol, and chloroform. Dilacor XR is designed for extended-release formulation, allowing for controlled release over a 24-hour period, with available dosages of 120 mg, 180 mg, and 240 mg .

Diltiazem acts primarily by inhibiting the influx of calcium ions during membrane depolarization in cardiac and vascular smooth muscles. This mechanism reduces peripheral vascular resistance and lowers blood pressure. The drug also exhibits antiarrhythmic properties by affecting the conduction system of the heart. Upon administration, diltiazem undergoes metabolism primarily in the liver, where it is converted into several metabolites, including desacetyldiltiazem, which retains some pharmacological activity .

The primary therapeutic effects of Dilacor XR include the management of hypertension and angina (chest pain). By relaxing vascular smooth muscle, diltiazem decreases blood pressure and increases blood flow to the heart. The drug's efficacy is related to its ability to maintain therapeutic plasma levels within the range of 40-200 ng/mL. Common side effects may include dizziness, headache, flushing, and gastrointestinal disturbances . Serious adverse reactions can occur but are less frequent.

The synthesis of diltiazem typically involves multiple steps starting from benzothiazepine derivatives. Key steps include:

- Formation of the benzothiazepine core.

- Introduction of functional groups through acylation and alkylation reactions.

- Hydrochloride salt formation for increased solubility and stability.

- Final purification processes such as crystallization or chromatography to obtain the hydrochloride salt suitable for pharmaceutical use .

Dilacor XR is primarily used for:

- Hypertension: Reducing high blood pressure to prevent complications such as stroke or heart failure.

- Angina Pectoris: Alleviating chest pain due to reduced oxygen supply to the heart.

- Certain Arrhythmias: Managing specific types of irregular heartbeats by stabilizing cardiac conduction .

Dilacor XR can interact with various medications and substances:

- Common Interactions: Digoxin (increased risk of bradycardia), beta-blockers (enhanced hypotensive effects), and statins (potential for increased statin levels).

- Food Interactions: While no specific food interactions are noted, patients are advised to maintain consistent dietary habits when taking this medication.

- Other Considerations: It is crucial to inform healthcare providers about all medications being taken to avoid adverse interactions .

Dilacor XR shares its therapeutic class with several other calcium channel blockers. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Amlodipine | Calcium channel blocker | Long half-life; once-daily dosing |

| Verapamil | Calcium channel blocker | Primarily affects cardiac tissues; used for arrhythmias |

| Nifedipine | Calcium channel blocker | Rapid onset; often used for acute hypertension |

Uniqueness of Dilacor XR

Dilacor XR is distinct due to its extended-release formulation that allows for once-daily dosing while maintaining stable plasma levels throughout the day. Its dual action on both vascular smooth muscle and cardiac tissues provides comprehensive cardiovascular benefits compared to some other calcium channel blockers that may be more selective .

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

212 °C (decomposes)

231 °C

UNII

Drug Indication

Livertox Summary

Therapeutic Uses

... Diltiazem ... /has/ been shown to provide symptomatic relief in Raynaud's disease.

Diltiazem ... /is/ indicated, alone or in combination with other agents, for treatment of hypertension. /Included in US product labeling/

... Parenteral diltiazem /is/ indicated in the treatment of supraventricular tachyarrhythmias. Diltiazem ... produces rapid conversion to sinus rhythm of paroxysmal supraventricular tachycardia (including those associated with accessory bypass tracts, such as Wolff-Parkinson-White [W-P-W] or Lown-Ganong-Levine [L-G-L] syndrome) in patients who do not respond to vagal maneuvers {161} when the atrioventricular (AV) node is required for reentry to sustain tachycardia {125}. Parenteral diltiazem ... also produces temporary control of rapid ventricular rate in atrial flutter or atrial fibrillation. ... /Included in US product labeling/

For more Therapeutic Uses (Complete) data for DILTIAZEM (16 total), please visit the HSDB record page.

Mechanism of Action

The effects of D-cis- and L-cis-diltiazem on the hydrogen peroxide (H2O2)-induced derangements of mechanical function and energy metab, and accumulation of intracellular Na+ were studied in isolated rat hearts. The intracellular concn of Na+ ([Na+]i) in the myocardium was measured using a nuclear magnetic resonance technique. H2O2 (600 uM) increased the left ventricular end-diastolic pressure, decreased the tissue level of ATP, and increased the release of lactate dehydrogenase from the myocardium. These alterations induced by H2O2 were significantly attenuated by D-cis-diltiazem (15 uM) or L-cis-diltiazem (15 uM). H2O2 (1 mM) produced a marked incr in the myocardial [Na+]i, which was effectively inhibited by ... D-cis-diltiazem (15 uM) or L-cis-diltiazem (15 uM). ... The protective action of D-cis- and L-cis-diltiazem may be due to their ability to inhibit the H2O2-induced incr in [Na+]i, at least in part.

Other CAS

34933-06-7

Absorption Distribution and Excretion

Due to its extensive metabolism, only 2% to 4% of the unchanged drug can be detected in the urine. The major urinary metabolite in healthy volunnteers was N-monodesmethyl diltiazem, followed by deacetyl N,O-didesmethyl diltiazem, deacetyl N-monodesmethyl diltiazem, and deacetyl diltiazem; however, there seems to be large inter-individual variability in the urinary excretion of DTZ and its metabolites.

The apparent volume of distribution of diltiazem was approximately 305 L following a single intravenous injection in healthy male volunteers.

Following a single intravenous injection in healthy male volunteers, the systemic clearance of diltiazem was approximately 65 L/h. After constant rate intravenous infusion, the systemic clearance decreased to 48 L/h.

The protein binding of diltiazem is 80-90%, & the volume of distribution is approx 5.3 L/kg. Clearance of diltiazem after oral ingestion follows first-order kinetics, with a half-life of 5-10 hr, independent of the amount ingested. In sustained release preparations, however, the peak absorption time is delayed & the half-life may be very prolonged because of continued GI absorption.

Although the absorption of ... agents /like diltiazem/ is nearly complete after oral admin, their bioavailability is reduced, in some cases markedly, because of first-pass hepatic metab. The effects of these drugs are evident within 30-60 min of an oral dose ... . During repeated oral admin, bioavailability and half-life may incr because of saturation of hepatic metabolism. A major metabolite of diltiazem is desacetyldiltiazem, which has about 1/2 of diltiazem's potency as a vasodilator.

Diltiazem is excreted into human milk.

The pharmacokinetic changes of diltiazem ... and its main metabolite, deacetyldiltiazem (DAD) were studied after oral admin of diltiazem to normal rabbits and mild and medium folate-induced renal failure rabbits. Diltiazem 10 mg/kg was given to the rabbits ... orally (n=6). Plasma concns of diltiazem and DAD were determined by a high performance liquid chromatography assay. The area under the plasma concn-time curves (AUC) and max plasma concn (Cmax) of diltiazem were significantly increased in mild and medium folate-induced renal failure rabbits. The metabolite ratio of the diltiazem to DAD were significantly decreased in mild and medium folate-induced renal failure rabbits. The volume of distribution (Vd) and total body clearance (CLt) of diltiazem were significantly decreased in mild and medium folate-induced renal failure rabbits. The elimination rate constant (beta) of diltiazem was significantly decreased in folate-induced renal failure rabbits, but that of DAD was significantly increased. These findings suggest that the hepatic metab of diltiazem was inhibited ... .

The pharmacokinetics of diltiazem in rabbits after subconjunctival and topical admin was studied. Diltiazem successfully penetrated the aq humor of rabbit eyes. The peak aq concns were 3.8 +/- 0.4 ug/ml after topical application and 15.3 +/- 1.1 ug/ml after subconjunctival injection. The peak aq concn was achieved 1/2 hrs after admin in both cases.

Metabolism Metabolites

A major metabolite of diltiazem is desacetyldiltiazem, which has about 1/2 of diltiazem's potency as a vasodilator.

Diltiazem undergoes extensive metabolism in hepatic and extrahepatic tissues. Deacetyldiltiazem (M1) and N-demethyldiltiazem (MA) are 2 of the main basic metabolites of diltiazem that retain pharmacological activity. This drug impairs its own metab after chronic admin in the adult patient.

Diltiazem has known human metabolites that include N-Demethyldiltiazem and O-Demethyldiltiazem.

Diltiazem is metabolized by and acts as an inhibitor of the CYP3A4 enzyme. Half Life: 3.0 - 4.5 hours

Associated Chemicals

Diltiazem malate;144604-00-2

Wikipedia

Bufotenin

Drug Warnings

Withdrawal of calcium channel blocking drugs from severely hypertensive patients, even in the absence of previous angina or myocardial infarction, may precipitate myocardial infarction. Worsening angina & myocardial infarction have been described after the withdrawal of calcium channel blocking agents in patients with normal coronary angiography who are being treated for ischemic chest pain. /Calcium channel blockers/

Patients with ventricular dysfunction, SA or AV nodal conduction disturbances, and systolic blood pressures below 90 mm Hg should not be treated with ... diltiazem, particularly iv.

The most common adverse cardiovascular effect noted with IV diltiazem is symptomatic or asymptomatic hypotension, which occurred in 3.2 or 4.3%, respectively, of patients receiving the drug in clinical trials. Hypotension or postural hypotension also was noted in approximately 1% or less of patients receiving oral diltiazem. If symptomatic hypotension occurs, appropriate therapy (e.g., placement of the patients in the Trendelenburg's position, plasma volume expansion) should be initiated. Hypotension occurred secondary to the vasodilating action of diltiazem on vascular smooth muscle. Vasodilation or flushing occurred in 1.7% of patients receiving IV diltiazem and in approximately 1% or less of patients receiving oral diltiazem in clinical trials.

For more Drug Warnings (Complete) data for DILTIAZEM (18 total), please visit the HSDB record page.

Biological Half Life

Clearance of diltiazem after oral ingestion follows first-order kinetics, with a half-life of 5-10 hr ... .

Use Classification

Methods of Manufacturing

Prepn (unspec stereochem): H. Kugita et al., DE 1805714; eidem, US 3562257 (1969, 1971 both to Tanabe Seiyaku); eidem, Chem. Pharm. Bull. 19, 595 (1971). ...Stereospecific synthesis: K. Igarashi, T. Honma, DE 3415035; eidem, US 4552695 (1984, 1985 both to Shionogi)

Analytic Laboratory Methods

Analyte: diltiazem hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification) /diltiazem hydrochloride/

Analyte: diltiazem hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: colorimetric reaction with ammonium thiocyanate and cobalt chloride (chemical identification) /diltiazem hydrochloride/

Analyte: diltiazem hydrochloride; matrix: pharmaceutical preparation (extended-release capsule); procedure: liquid chromatography with detection at 240 nm and comparison to standards (assay purity) /diltiazem hydrochloride/

For more Analytic Laboratory Methods (Complete) data for DILTIAZEM (10 total), please visit the HSDB record page.

Storage Conditions

Extended-release tablets containing diltiazem malate alone or in fixed combination with enalapril maleate should be stored in well-closed containers at 15-30 °C. /Diltiazem malate/

Diltiazem hydrochloride injection in vials should be refrigerated at 2-8 °C; freezing of the injection should be avoided. Diltiazem hydrochloride injection may be stored at room temp for up to 1 month; after that time, the injection should be discarded. Diltiazem hydrochloride powder for injection in single-use vials ... or in single-use syringes ... should be stored at a room temp of 15-30 °C; freezing of the powder for injection should be avoided. Following reconstitution of diltiazem hydrochloride powder for injection from single-dose vials and transferred to polyvinyl chloride (PVC) bags ... or after actuation of the single-use syringe, the reconstituted solns of diltiazem hydrochloride are stable for 24 hr at controlled room temp; unused portions of reconstituted soln in the PVC bags or single-use syringes should be discarded after this period. /Diltiazem hydrochloride/

Interactions

Diltiazem interacts with cyclosporine increasing cyclosporine concns. Reduce cyclosporine dose after starting... diltiazem; monitor cyclosporine concns. /from table/

Diltiazem interacts with disopyramide, flecainide /causing/ cardiac failure by additive depression of myocardial contractility. Avoid use if possible, particularly in patients with impaired myocardial function. /from table/

Diltiazem interacts with Amiodarone, flecainide /causing/ sinus arrest, heart block by additive depression of sinus node function & AV nodal conduction. Use combination with extreme caution. /from table/

For more Interactions (Complete) data for DILTIAZEM (15 total), please visit the HSDB record page.

Stability Shelf Life

The photostability of diltiazem was studied in aq solns at different pH values. Firstly, the hydrolysis of the drug to desacetyldiltiazem in alkaline medium was evaluated and then the drug photodegradation under exposure to UVA-UVB radiation (solar simulator) was monitored by HPLC methods. The main photoproduct was isolated and characterized as diltiazem-S-oxide on the basis of the NMR and mass spectra. The HPLC method was also applied to the selective analysis of diltiazem in commercial formulations. Tests on mutagenicity and photomutagenicity of the drug were also carried out using Salmonella typhimurium TA 102 strain. In this testing the drug neither was mutagenic nor toxic.